DFP00173 Inhibition: AQP3 IC₅₀ ~0.1–0.4 µM with Low Cross-Reactivity to AQP7 and AQP9
The small-molecule inhibitor DFP00173 exhibits potent inhibition of both mouse and human AQP3 water permeability, with an IC₅₀ range of ~0.1–0.4 µM, while demonstrating low efficacy toward the closely related aquaglyceroporins mouse AQP7 and AQP9 [1]. In contrast, the methylurea-linked compound Z433927330 is only a partial AQP3 inhibitor (IC₅₀ ~0.7–0.9 µM) and instead acts as a potent inhibitor of mouse AQP7 (IC₅₀ ~0.2 µM) [1]. This differential pharmacology highlights the isoform-specific binding requirements of AQP3 and the necessity of using AQP3-selective tools for unambiguous target validation.
| Evidence Dimension | Inhibitor potency (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | DFP00173 inhibits mouse and human AQP3 with IC₅₀ ~0.1–0.4 µM |
| Comparator Or Baseline | Z433927330 inhibits AQP3 with IC₅₀ ~0.7–0.9 µM and mouse AQP7 with IC₅₀ ~0.2 µM; DFP00173 has low efficacy toward mouse AQP7 and AQP9 |
| Quantified Difference | DFP00173 is approximately 2- to 9-fold more potent on AQP3 than Z433927330 and is selective for AQP3 over AQP7/AQP9 |
| Conditions | Calcein fluorescence quenching assay in CHO-K1 cells stably expressing mouse AQP3, AQP7, or AQP9; validated by stopped-flow light scattering for glycerol permeability in human erythrocytes |
Why This Matters
Researchers requiring selective pharmacological inhibition of AQP3 must use DFP00173 rather than Z433927330 or pan-aquaglyceroporin inhibitors to avoid confounding effects on AQP7 and AQP9.
- [1] Sonntag, Y., Gena, P., Maggio, A., Singh, T., Artner, I., Oklinski, M. K., … Rützler, M. (2019). Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors. Journal of Biological Chemistry, 294(18), 7377–7387. View Source
